ETHYL 3-[({[1-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE
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Overview
Description
ETHYL 3-[({[1-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE: is a chemical compound with the molecular formula C10H14N2O2. It is an intermediate used in the synthesis of various pharmaceuticals, including thrombin inhibitors like Dabigatran etexilate . This compound is known for its role in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: Using 2-aminopyridine and ethyl acrylate as raw materials, the reaction is carried out under solvent-free conditions with p-toluenesulfonic acid as a catalyst.
Method 2: Another method involves using 2-aminopyridine and ethyl acrylate with anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst.
Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for scale-up, yield, and cost-effectiveness. The choice of catalyst and reaction conditions may vary based on the desired purity and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can be performed on the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the ester or amide groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various pharmaceuticals, including thrombin inhibitors .
- Employed in organic synthesis for constructing complex molecules.
Biology and Medicine:
- Plays a role in the development of anticoagulant drugs like Dabigatran etexilate .
- Investigated for its potential anti-cancer properties .
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Serves as a building block in the synthesis of other bioactive compounds.
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of thrombin inhibitors. Thrombin inhibitors work by blocking the activity of thrombin, an enzyme involved in blood clotting. This inhibition prevents the formation of clots, making it useful in the treatment of conditions like atrial fibrillation and deep vein thrombosis .
Comparison with Similar Compounds
Dabigatran etexilate: A direct thrombin inhibitor used as an anticoagulant.
Ethyl 3-(pyridin-2-ylamino)propanoate: Another intermediate used in similar synthetic routes.
Uniqueness: ETHYL 3-[({[1-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE is unique due to its specific structure, which allows it to be used in the synthesis of highly effective thrombin inhibitors. Its versatility in undergoing various chemical reactions also makes it valuable in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 3-(1-pyridin-2-ylethylcarbamoylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-19-12(17)7-9-15-13(18)16-10(2)11-6-4-5-8-14-11/h4-6,8,10H,3,7,9H2,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPSWYWQKVJDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC(C)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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